Colensoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of colensoic acid typically involves the extraction from lichen species such as Stereocaulon colensoi. The process includes:
Extraction: Using organic solvents like methanol or ethanol to extract the compound from the lichen.
Purification: Employing techniques such as thin-layer chromatography and high-performance liquid chromatography to purify the extracted compound.
Industrial Production Methods: Industrial production of this compound is not widely established due to its natural abundance in lichens. advancements in biotechnological methods may pave the way for large-scale production in the future.
Analyse Chemischer Reaktionen
Types of Reactions: Colensoic acid undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxidized products.
Reduction: Can be reduced under specific conditions to yield reduced derivatives.
Substitution: Participates in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Colensoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying depsidone chemistry and its reactivity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of colensoic acid involves its interaction with various molecular targets and pathways. It is known to:
Inhibit Enzymes: Acts as an inhibitor of specific enzymes involved in inflammatory and oxidative processes.
Modulate Signaling Pathways: Influences cellular signaling pathways that regulate inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Lobaric Acid: Another depsidone with similar biological activities.
Norlobaric Acid: Shares structural similarities and biological properties with colensoic acid.
Uniqueness: this compound is unique due to its specific structural features and the distinct biological activities it exhibits. Its presence in certain lichen species also adds to its uniqueness compared to other depsidones.
Eigenschaften
CAS-Nummer |
31676-87-6 |
---|---|
Molekularformel |
C25H30O7 |
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
3-hydroxy-9-methoxy-6-oxo-1,7-dipentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid |
InChI |
InChI=1S/C25H30O7/c1-4-6-8-10-15-12-16(30-3)13-19-21(15)25(29)32-20-14-18(26)22(24(27)28)17(23(20)31-19)11-9-7-5-2/h12-14,26H,4-11H2,1-3H3,(H,27,28) |
InChI-Schlüssel |
RWVJYKHAFMWADK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=C2C(=CC(=C1)OC)OC3=C(C=C(C(=C3CCCCC)C(=O)O)O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.